molecular formula C33H38F3NO8 B11025314 3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide

3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11025314
M. Wt: 633.7 g/mol
InChI Key: WCDTYJANRNYSQZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its multiple ethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Formation of 3,4,5-triethoxybenzoic acid: This can be achieved by the ethylation of gallic acid followed by oxidation.

    Synthesis of 3,4,5-triethoxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Formation of the amide: The acyl chloride is reacted with 2-(trifluoromethyl)aniline to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and trifluoromethyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both ethoxy and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H38F3NO8

Molecular Weight

633.7 g/mol

IUPAC Name

3,4,5-triethoxy-N-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C33H38F3NO8/c1-7-40-25-17-21(18-26(41-8-2)29(25)44-11-5)31(38)37(24-16-14-13-15-23(24)33(34,35)36)32(39)22-19-27(42-9-3)30(45-12-6)28(20-22)43-10-4/h13-20H,7-12H2,1-6H3

InChI Key

WCDTYJANRNYSQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C2=CC=CC=C2C(F)(F)F)C(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC

Origin of Product

United States

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